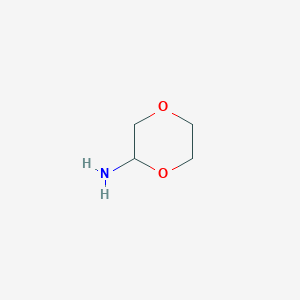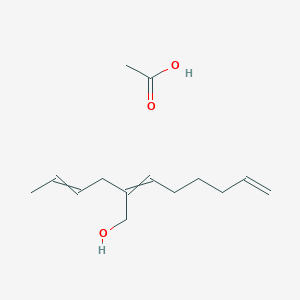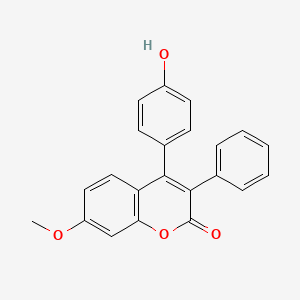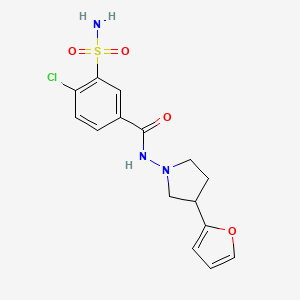
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is a complex organic compound that features a benzamide core substituted with an aminosulfonyl group, a chlorine atom, and a pyrrolidinyl group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced by reacting the benzamide with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where the furan ring is introduced via a coupling reaction with a suitable furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide: Lacks the aminosulfonyl group, which may reduce its potency as an enzyme inhibitor.
3-(Aminosulfonyl)-4-chlorobenzamide: Lacks the pyrrolidinyl and furan groups, which may affect its binding affinity and specificity.
Uniqueness
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, enhancing its interaction with biological targets and its potential as a versatile chemical tool in research and industry.
Propiedades
Número CAS |
34546-89-9 |
|---|---|
Fórmula molecular |
C15H16ClN3O4S |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(furan-2-yl)pyrrolidin-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-4-3-10(8-14(12)24(17,21)22)15(20)18-19-6-5-11(9-19)13-2-1-7-23-13/h1-4,7-8,11H,5-6,9H2,(H,18,20)(H2,17,21,22) |
Clave InChI |
ATNKMDQAKYYZMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



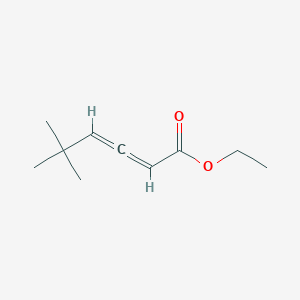


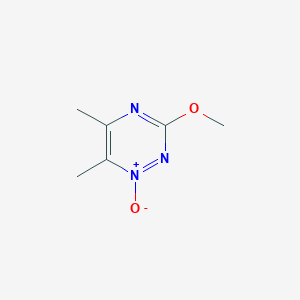



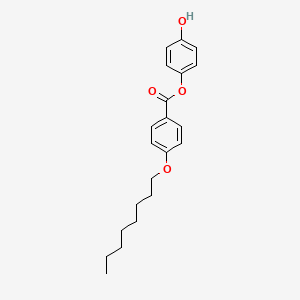
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
